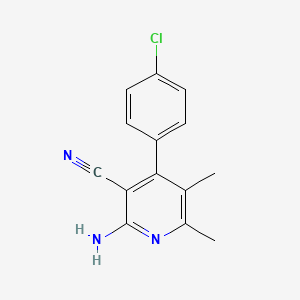
2-Amino-4-(4-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H12ClN3 and its molecular weight is 257.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-4-(4-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClN3. The compound features a pyridine ring substituted with an amino group and a chlorophenyl moiety, which may contribute to its biological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to the pyridine structure. For instance, derivatives similar to this compound have shown effectiveness against various viral infections. A notable example is a series of substituted N-(4-amino-2-chlorophenyl) compounds that exhibited significant activity against human adenovirus (HAdV), with some compounds achieving an IC50 as low as 0.27 μM while maintaining low cytotoxicity levels .
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 15 | 0.27 | 156.8 | >100 |
| Niclosamide | - | - | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that similar pyridine derivatives possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzyme functions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with the viral DNA replication process, as observed in related compounds targeting HAdV.
- Antibacterial Effects : It likely disrupts bacterial cell wall synthesis or function through interactions with specific proteins or enzymes critical for bacterial survival.
Case Studies and Research Findings
Several research articles have documented the biological activities of compounds similar to this compound:
- HIV-1 Integrase Inhibitors : Research has shown that pyridine derivatives can act as inhibitors of HIV-1 integrase, demonstrating submicromolar activity which highlights their potential in antiviral drug development .
- Pyridine Derivatives Against Bacterial Infections : A study indicated that certain pyridine-based compounds exhibit significant antibacterial activity against resistant strains, suggesting their utility in treating infections caused by multidrug-resistant bacteria .
Propiedades
IUPAC Name |
2-amino-4-(4-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-8-9(2)18-14(17)12(7-16)13(8)10-3-5-11(15)6-4-10/h3-6H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQCRGMBNXYSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=C(C=C2)Cl)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














